molecular formula C19H27N5O3S2 B1181508 OXIMROOXNIFNIS-UHFFFAOYSA-N

OXIMROOXNIFNIS-UHFFFAOYSA-N

Cat. No.: B1181508
M. Wt: 437.577
InChI Key: OXIMROOXNIFNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The InChIKey system generates unique identifiers for chemical substances based on their molecular structure, but none of the referenced materials directly address this compound. For instance, focuses on nitrous oxide (N₂O) chemistry, while lists various numbered compounds (e.g., 1337, 1393) without structural or functional details relevant to the target compound .

Properties

Molecular Formula

C19H27N5O3S2

Molecular Weight

437.577

InChI

InChI=1S/C19H27N5O3S2/c25-17-15-13-23(12-14-2-1-8-27-14)4-3-16(15)20-18-24(17)21-19(29-18)28-11-7-22-5-9-26-10-6-22/h14H,1-13H2

InChI Key

OXIMROOXNIFNIS-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCCN5CCOCC5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally or functionally analogous compounds is hindered by the absence of explicit data on OXIMROOXNIS-UHFFFAOYSA-N in the provided sources. However, general principles from the evidence can guide hypothetical comparisons:

Structural and Functional Analogues

  • Nitrous Oxide Derivatives () : If the compound is related to nitrous oxide (N₂O) or hydroxylamine derivatives, comparisons might focus on redox reactivity, stability, or applications in catalysis. For example, hydroxylamine-N-sulfonate undergoes alkaline hydrolysis and air oxidation, as described in .
  • Organochlorine Compounds (): Some numbered compounds in (e.g., C₈H₁₀Cl₃NO) share elemental compositions with organochlorine species. Properties like solubility, toxicity, or thermal stability could be compared using methodologies from .

Methodological Frameworks for Comparison

outlines rigorous standards for characterizing compounds, which could be applied to OXIMROOXNIFNIS-UHFFFAOYSA-N if data were available:

  • Elemental Analysis : Percent compositions of C, H, N, and other elements (e.g., "Found (%): C, 39.74; H, 4.07" in ) .
  • Physical Properties : Melting/boiling points, density, and refractive index (e.g., "m.p. 16–17.5 °C, d⁴20 0.9980" in ) .
  • Spectroscopic and Crystallographic Data : High-resolution mass spectrometry (HRMS) or X-ray diffraction (e.g., bond lengths, angles) per guidelines .

Research Findings and Limitations

The provided evidence lacks experimental or computational data for This compound , making it impossible to construct a meaningful comparison. For instance:

  • lists compounds with numerical identifiers but lacks structural or functional annotations .

Tables (Hypothetical Framework)

Table 1: Elemental Analysis Comparison

Compound % C % H % N % Cl Source
C₈H₁₀Cl₃NO (Example) 39.62 4.16 5.78 43.85
Hypothetical Analogue [N/A] [N/A] [N/A] [N/A] Not in evidence

Table 2: Physical Properties

Compound m.p. (°C) b.p. (°C) Density (g/cm³) Refractive Index
C₈H₁₀Cl₃NO (Example) 16–17.5 197–198 0.9980 1.4935
Hypothetical Analogue [N/A] [N/A] [N/A] [N/A]

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